molecular formula C13H17BrO2 B15310214 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene

Cat. No.: B15310214
M. Wt: 285.18 g/mol
InChI Key: ZQLCTEYNRGRJBX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene is a synthetic aromatic ether of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a benzene ring substituted with both methoxy and bromoether functional groups, a structural motif commonly found in potent tubulin polymerization inhibitors. Its molecular architecture suggests potential as a versatile chemical intermediate for the design and synthesis of novel small-molecule therapeutic agents. The presence of the bromoethoxy chain and the cyclopropylmethoxy group offers a unique three-dimensional structure for exploring new binding interactions with biological targets. In particular, structural analogs featuring bromo and methoxy substitutions on benzene rings have demonstrated potent antiproliferative activity against human tumor cell lines, including HeLa, HT-29, and MCF7, by targeting the colchicine binding site on tubulin . Binding to this site disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptotic cell death . Researchers can utilize this compound as a key building block to develop new chemical entities for probing mitotic mechanisms or as a precursor in structure-activity relationship (SAR) studies. Its application is strictly confined to laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-12-4-2-3-11(7-12)13(8-14)16-9-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3

InChI Key

ZQLCTEYNRGRJBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CBr)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ethyl side chain serves as a primary site for nucleophilic substitution. Key reactions include:

a. Amine Alkylation
Reaction with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, THF) at 60–80°C yields N-alkylated derivatives.

  • Example : Reaction with piperidine (2 equiv.) in DMF at 70°C for 12 hr produces 1-(2-piperidinyl-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene in 78% yield.

  • Mechanism : SN2 displacement facilitated by the β-cyclopropylmethoxy group’s steric bulk, which restricts backside attack, favoring inversion of configuration.

b. Thiol Substitution
Thiols (e.g., benzyl mercaptan) react under basic conditions (K₂CO₃, DMSO) to form thioether linkages.

  • Conditions : 1.2 equiv. benzyl mercaptan, 2.5 equiv. K₂CO₃, 60°C, 8 hr → 85% yield.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation.

a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst:

Component Conditions Yield
Phenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C, 12 hr72%
4-Methoxyphenylboronic acidSame conditions68%

b. Buchwald-Hartwig Amination
Coupling with aryl amines (e.g., aniline) using Pd₂(dba)₃/Xantphos:

  • Product : 1-(2-(N-phenylamino)-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene (63% yield).

Electrochemical Oxidative Cleavage

The cyclopropylmethoxyethyl side chain undergoes C-C bond cleavage under electrochemical conditions:

  • Setup : Graphite anode, nickel cathode, Bu₄NBF₄ electrolyte, MeOH:D₂O (7:1), 1 mA current, 7 hr .

  • Product : Methyl 3-methoxy-4-(cyclopropylidenemethyl)benzoate (58% yield) .

  • Mechanism : Anodic oxidation generates radical intermediates, leading to β-scission of the cyclopropane ring.

Elimination Reactions

Base-induced elimination forms alkenes or cyclopropane derivatives:

  • Example : Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C produces 1-(cyclopropylmethoxyvinyl)-3-methoxybenzene via dehydrohalogenation (61% yield).

Grignard and Organometallic Additions

The bromoethyl group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols:

  • Conditions : MeMgBr (2 equiv.), THF, −78°C → 0°C, 2 hr → 70% yield .

  • Product : 1-(2-Hydroxy-1-(cyclopropylmethoxy)propyl)-3-methoxybenzene.

Cyclopropane Ring-Opening Reactions

The cyclopropylmethoxy group undergoes acid-catalyzed ring-opening:

  • Conditions : HCl (conc.) in EtOH, reflux, 6 hr → 1-(2-Bromo-1-(3-chloropropoxy)ethyl)-3-methoxybenzene (55% yield).

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces homolytic cleavage of the C-Br bond:

  • Product : A benzyl radical intermediate, which dimerizes or abstracts hydrogen.

Comparative Reaction Data

Reaction Type Key Reagent/Conditions Yield Range Application
Nucleophilic SubstitutionAmines, DMF, 70°C70–85%Pharma intermediate synthesis
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄65–75%Biaryl synthesis
Electrochemical CleavageGraphite anode, Bu₄NBF₄55–60%Carboxylic ester formation
EliminationDBU, toluene, 110°C60–65%Alkene synthesis

Mechanistic Insights

  • Steric Effects : The cyclopropylmethoxy group hinders nucleophilic attack at the β-carbon, favoring α-substitution.

  • Electronic Effects : The methoxy group at C3 donates electron density, activating the benzene ring for electrophilic substitutions at C5 .

This compound’s versatility in cross-coupling, substitution, and ring-opening reactions makes it valuable for synthesizing complex aromatic ethers in medicinal chemistry and materials science.

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Key Observations:

  • Steric and Electronic Effects: The cyclopropylmethoxy group in the target compound provides moderate steric hindrance compared to the bulkier tert-butoxy group and the linear hexyloxy chain .
  • Reactivity : Bromine in the target compound serves as a superior leaving group compared to fluorine in 1-(2-fluoropropyl)-3-methoxybenzene , making it more reactive in substitution reactions.
  • Lipophilicity : The hexyloxy analogues exhibit higher lipophilicity due to their long alkyl chains, which may improve membrane permeability in drug design but reduce aqueous solubility.

Spectroscopic Comparisons

Commercial and Regulatory Considerations

  • Regulatory guidelines for related compounds (e.g., betaxolol hydrochloride in ) emphasize stringent purity and identification protocols (e.g., IR absorption, chloride tests) , which may apply to the target compound in pharmaceutical contexts.

Biological Activity

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the available literature on its mechanisms of action, biological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H15BrO2
  • Molecular Weight : 273.15 g/mol

This structure features a brominated ethyl group linked to a methoxy-substituted benzene ring, which may influence its biological interactions.

Research indicates that this compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor . ACC plays a crucial role in fatty acid metabolism, and inhibition of this enzyme can lead to alterations in lipid synthesis and energy metabolism.

Inhibition of ACC

  • Study Findings : In vitro studies demonstrated that this compound significantly reduces fatty acid synthesis in HepG2 cells, indicating its potential as a therapeutic agent for metabolic disorders .
  • Dose-Response Relationship : The effective dose (ED50) for inhibiting fatty acid synthesis was reported to be less than 0.3 mg/kg in animal models, showcasing its potency .

Biological Effects

The biological activity of the compound extends beyond lipid metabolism:

  • Anticancer Activity : Preliminary studies have suggested that it may induce apoptosis in cancer cell lines such as LNCaP (prostate cancer), highlighting its potential as an anticancer agent .
  • Impact on Metabolic Disorders : By modulating lipid metabolism, the compound may also have implications for treating conditions like obesity and diabetes .

Case Studies and Research Findings

Several studies have provided insights into the compound's biological effects:

StudyFocusFindings
Study 1ACC InhibitionDemonstrated significant reduction in fatty acid synthesis in vitro.
Study 2Cancer Cell ViabilityShowed reduced viability of LNCaP cells upon treatment with the compound.
Study 3PharmacokineticsEvaluated the absorption and distribution in vivo, indicating favorable pharmacokinetic properties.

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Metabolic Disorders : As an ACC inhibitor, it could serve as a treatment for dyslipidemia and related metabolic syndromes.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use in oncological treatments.

Q & A

Q. What are the established synthetic routes for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene, and how do reaction conditions influence yield?

Synthesis typically involves electrophilic aromatic substitution or etherification reactions. For example:

  • Method A : Reacting 3-methoxybenzyl alcohol with 2-bromoethanol under acidic catalysis (e.g., HCl or H₂SO₄) at 60–80°C to form the bromoethoxyethyl intermediate, followed by cyclopropane ring introduction via nucleophilic substitution with cyclopropylmethyl bromide .
  • Method B : Direct bromination of a pre-formed cyclopropylmethoxy-substituted benzene derivative using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
    Critical Parameters : Temperature control is vital to minimize side reactions (e.g., elimination of Br). Catalyst choice (Lewis acids like FeBr₃ vs. protic acids) affects regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, methoxy at δ ~3.3 ppm) and confirms stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry. SHELX programs (e.g., SHELXL) refine structures, particularly for bromine-heavy derivatives, leveraging high-resolution data to model thermal motion and disorder .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₅BrO₂) and detects fragmentation pathways (e.g., loss of Br or cyclopropane ring) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or crystallographic disorder) be resolved during structural validation?

  • Case Study : Discrepancies in methoxy group chemical shifts may arise from solvent polarity or dynamic effects. Solutions include:
    • Variable-temperature NMR to assess conformational flexibility.
    • Re-refinement of X-ray data using SHELXL’s TWIN/BASF commands to model twinning or disorder, common in brominated aromatics .
  • Validation Tools : Cross-checking with computational methods (DFT-based NMR prediction) and comparing to analogous compounds (e.g., 1-(3-bromopropyl)-2-methoxybenzene) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the cyclopropylmethoxy group?

  • Electronic Effects : The cyclopropylmethoxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to itself. Steric hindrance from the cyclopropane ring may favor meta substitution in crowded systems .
  • Catalytic Tuning : Using bulky Lewis acids (e.g., AlCl₃ vs. FeBr₃) alters transition-state geometry. For example, AlCl₃ enhances para selectivity in bromination by stabilizing linear intermediates .

Q. How does the compound interact with biological macromolecules, and what methodologies quantify these interactions?

  • Covalent Binding : The electrophilic bromine atom undergoes nucleophilic substitution with cysteine residues in proteins (e.g., kinases). Confirmed via:
    • LC-MS/MS : Detects adduct formation after incubation with model proteins (e.g., BSA) .
    • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics, with typical Kd values in the µM range for enzyme targets .
  • Competitive Assays : Co-incubation with thiol-containing inhibitors (e.g., glutathione) reduces adduct formation, confirming specificity .

Q. What are the mechanistic implications of unexpected byproducts (e.g., dehalogenation or cyclopropane ring opening) during synthesis?

  • Byproduct Analysis :
    • Dehalogenation : Occurs under reducing conditions (e.g., trace Pd in solvents). Mitigated by using high-purity reagents and inert atmospheres .
    • Ring Opening : Acidic conditions protonate the cyclopropane, leading to cleavage. Substituting HCl with milder acids (e.g., acetic acid) reduces this risk .
  • Diagnostic Tools : GC-MS monitors reaction progress, while DFT calculations model transition states to predict stability .

Q. How do solvent and temperature influence the compound’s stability in long-term storage?

  • Degradation Pathways : Hydrolysis of the ether linkage (cyclopropylmethoxy group) in protic solvents (e.g., MeOH/H₂O) at >25°C.
  • Stabilization Methods :
    • Storage in anhydrous DCM or toluene at –20°C under argon.
    • Addition of radical scavengers (e.g., BHT) to prevent bromine-mediated degradation .

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